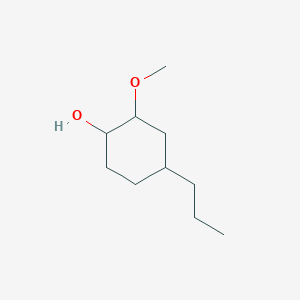

2-Methoxy-4-propylcyclohexan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNSLKJOWVMPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(C(C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865124 | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23950-98-3 | |

| Record name | 2-Methoxy-4-propylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-propylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Methoxy-4-propylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in various scientific fields. The document details its chemical and physical characteristics, provides insights into its synthesis and purification, and presents available spectral data for its characterization. Furthermore, this guide explores the known reaction pathways involving this compound and discusses the biological activities of related cyclohexanol derivatives, offering a basis for future research and development. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a cyclic alcohol with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol .[1][2] It is also known by other names, including 2-Methoxy-4-propylcyclohexanol.[] The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring results in the possibility of eight stereoisomers.[4] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.27 g/mol | [1] |

| CAS Number | 23950-98-3 | [][4] |

| Boiling Point | 234 °C | [5] |

| Density | 0.95 g/cm³ | [5] |

| Flash Point | 91.4 °C | [6] |

| Vapor Pressure | 0.00405 mmHg at 25°C | [6] |

| LogP (predicted) | 2.2 | [7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the catalytic hydrodeoxygenation (HDO) of 4-propylguaiacol, a lignin-derived phenolic compound.[4][8] This process is of significant interest in the context of biorefineries and the conversion of biomass into valuable chemicals.

Experimental Protocols

Synthesis via Hydrodeoxygenation of 4-Propylguaiacol:

A detailed experimental protocol for the synthesis of this compound from 4-propylguaiacol is outlined below, based on typical hydrodeoxygenation reactions found in the literature.

-

Materials: 4-propylguaiacol, catalyst (e.g., 5% Ru/C or NiMo/Al₂O₃), solvent (e.g., isooctane or water), hydrogen gas (H₂).

-

Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

-

Procedure:

-

The autoclave reactor is charged with 4-propylguaiacol, the chosen catalyst, and the solvent.

-

The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 300 psig).[9][10]

-

The reaction mixture is heated to the target temperature (e.g., 80-400 °C) with continuous stirring.[9][10]

-

The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours).

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product containing this compound.

-

Purification:

The crude product is a mixture of this compound, unreacted starting material, and other byproducts. Purification can be achieved using column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

The crude product is dissolved in a minimal amount of the initial mobile phase.

-

The silica gel column is prepared using the initial mobile phase.

-

The dissolved crude product is loaded onto the top of the column.

-

The column is eluted with the mobile phase gradient.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the purified compound.

-

Reaction Pathways

The hydrodeoxygenation of 4-propylguaiacol to this compound is the initial and key step in a more extensive reaction network. Two primary pathways are proposed for the conversion of 4-propylguaiacol: the Hydrogenation (HYD) pathway and the Direct Deoxygenation (DDO) pathway.[4] this compound is the primary product of the HYD pathway.

Caption: Reaction pathways for the conversion of 4-propylguaiacol.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. While experimental data is limited in the public domain, predicted data provides valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for a stereoisomer of this compound are presented below. The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used for analysis.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.4 - 4.0 | 70 - 80 |

| C2-H | 3.2 - 3.8 | 75 - 85 |

| OCH₃ | ~3.3 | 55 - 60 |

| C4-H | 1.2 - 1.8 | 30 - 40 |

| Propyl-CH₂ | 1.1 - 1.6 | 35 - 45 |

| Propyl-CH₂ | 1.1 - 1.6 | 20 - 30 |

| Propyl-CH₃ | ~0.9 | ~14 |

Mass Spectrometry (MS)

The predicted fragmentation pattern of this compound in mass spectrometry is crucial for its identification. The predicted collision cross section (CCS) values for various adducts are also available.[7]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.15361 | 140.2 |

| [M+Na]⁺ | 195.13555 | 145.5 |

| [M-H]⁻ | 171.13905 | 141.8 |

| [M+NH₄]⁺ | 190.18015 | 160.2 |

| [M+K]⁺ | 211.10949 | 144.2 |

| [M+H-H₂O]⁺ | 155.14359 | 135.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C-O stretch (alcohol) | 1050 - 1260 |

| C-O stretch (ether) | 1000 - 1300 |

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively studied, the broader class of cyclohexanol derivatives has been shown to possess a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] Some cyclohexanol derivatives are known to act as synthons in the preparation of biologically active molecules.[14]

Given the structural similarities to other bioactive molecules, a hypothetical workflow for investigating the biological activity of this compound is proposed below.

Caption: A general workflow for the investigation of biological activity.

Conclusion

This compound is a molecule of interest due to its role as a key intermediate in the valorization of lignin, a renewable biomass resource. This technical guide has summarized its fundamental chemical and physical properties, outlined a general protocol for its synthesis and purification, and presented available spectral data for its characterization. While direct evidence of its biological activity is currently lacking, the known activities of related cyclohexanol derivatives suggest that this compound could be a valuable subject for future research in drug discovery and development. The provided information aims to serve as a foundational resource for researchers and scientists working with this and similar molecules.

References

- 1. This compound 97% | CAS: 23950-98-3 | AChemBlock [achemblock.com]

- 2. This compound [myskinrecipes.com]

- 4. This compound | 23950-98-3 | Benchchem [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound|23950-98-3|lookchem [lookchem.com]

- 7. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Process Simulation Modelling of the Catalytic Hydrodeoxygenation of 4-Propylguaiacol in Microreactors [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mmsl.cz [mmsl.cz]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-propylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Methoxy-4-propylcyclohexan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application. While the compound shows potential as a versatile chemical intermediate, particularly in the context of biorenewable resources, its specific biological activities remain an area for future investigation.

Physicochemical Properties

This compound is a substituted cyclohexanol derivative with a range of properties that make it a subject of interest in various chemical applications. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 23950-98-3 | [][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [][4] |

| Molecular Weight | 172.27 g/mol | [][4][5] |

| Boiling Point | 234 - 247.9 °C at 760 mmHg | [4][5] |

| Density | 0.95 g/cm³ | [4][5] |

| Flash Point | 91.4 °C | [4] |

| Vapor Pressure | 0.00405 mmHg at 25°C | [4] |

| Predicted pKa | 14.68 ± 0.60 | [4] |

| Predicted LogP | 1.96 - 2.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Stereoisomers | 8 possible stereoisomers (3 chiral centers) | [6] |

Stereochemistry

The molecular structure of this compound contains three chiral centers at positions 1, 2, and 4 of the cyclohexane ring.[6] This gives rise to 2³, or eight, possible stereoisomers.[6] The spatial arrangement of the hydroxyl, methoxy, and propyl groups significantly influences the molecule's physical and chemical properties. The relative orientation of these substituents can be described as cis or trans, and each stereoisomer can exist in different chair conformations with substituents in either axial or equatorial positions.[6] The precise stereochemistry is a critical factor in its potential biological activity and must be carefully controlled during synthesis for applications in drug development.

Synthesis and Production

This compound is a key intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol, a monomer derived from lignin.[6] This positions the compound as a valuable platform chemical in the valorization of biomass, offering a sustainable alternative to petroleum-based feedstocks.[7][8][9] The synthesis pathway is a significant area of research, focusing on catalytic processes to achieve high yield and selectivity.

The general workflow for the production of this compound from lignin is depicted below.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a small amount of the sample.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH).

-

Procedure:

-

Approximately 0.1 mL of this compound is added to a clean, dry test tube.

-

2 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is observed for the formation of a homogeneous solution. If the sample dissolves completely, it is recorded as "soluble." If a separate layer or cloudiness persists, it is recorded as "insoluble" or "partially soluble."

-

The process is repeated for each solvent. Solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

-

Biological Activity and Potential Applications

While some commercial suppliers suggest that this compound may have applications as an anesthetic and has been studied for potential therapeutic effects related to protein kinase signaling and carotenoid synthesis, there is a notable lack of specific, peer-reviewed scientific literature to substantiate these claims.[5] Therefore, the biological activity of this compound remains a promising but largely unexplored area of research.

Given its origin from lignin, this compound is a valuable bio-based platform chemical.[9] Its functional groups (hydroxyl and methoxy) provide reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers.[6][10] One study has noted that the alkyl side-chain in this compound has the potential to be utilized in controlling drug delivery in human cells.[11]

The following diagram illustrates the position of this compound as a platform chemical in the broader context of lignin valorization.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a defined synthetic route from the renewable resource, lignin. Its potential as a bio-based platform chemical is significant, offering a gateway to a variety of value-added products. However, for its application in drug development, further research into its specific biological activities, including its various stereoisomers, is essential. The lack of detailed public data on its interactions with biological pathways, such as protein kinase signaling, highlights a critical area for future investigation. This technical guide serves as a foundational resource for researchers poised to explore the full potential of this versatile molecule.

References

- 1. Cyclohexanol, 2-methoxy-4-propyl- | C10H20O2 | CID 91098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-methylcyclohexan-1-ol | C8H16O2 | CID 22083203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|23950-98-3|lookchem [lookchem.com]

- 5. This compound | 23950-98-3 | YAA95098 [biosynth.com]

- 6. This compound | 23950-98-3 | Benchchem [benchchem.com]

- 7. On the Oxidative Valorization of Lignin to High‐Value Chemicals: A Critical Review of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lignin Valorization: Two Hybrid Biochemical Routes for the Conversion of Polymeric Lignin into Value-added Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative of interest in various chemical and pharmaceutical research areas. The document outlines the structural basis of its stereoisomerism, prevalent synthetic routes, and principles of conformational analysis. While specific experimental data for the individual stereoisomers are not extensively available in the current literature, this guide consolidates the existing knowledge and provides a framework for their analysis based on established principles of stereochemistry and spectroscopic techniques. The synthesis of this compound is primarily achieved through the catalytic hydrogenation of 4-propylguaiacol. This process typically yields a mixture of stereoisomers. The separation and characterization of these individual isomers present a significant challenge and are crucial for understanding their distinct biological activities and chemical properties. This guide also presents hypothetical, yet plausible, data and experimental protocols to serve as a practical resource for researchers in this field.

Introduction

This compound is a saturated cyclic alcohol with a molecular formula of C10H20O2 and a molecular weight of 172.27 g/mol .[1] Its structure, featuring three chiral centers, gives rise to a rich stereochemical landscape. As with many chiral molecules, the individual stereoisomers of this compound are expected to exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to isolate and characterize each stereoisomer is of paramount importance in drug development and other applications. This compound is a key product in the hydrodeoxygenation of 4-propylguaiacol, a lignin-derived phenolic compound, making it relevant in the context of biorefinery and sustainable chemistry.

Stereoisomerism

The structure of this compound contains three stereogenic centers at positions C1, C2, and C4 of the cyclohexane ring. This results in the existence of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The stereochemical relationships between the substituents (hydroxyl, methoxy, and propyl groups) on the cyclohexane ring can be described as cis or trans. These diastereomeric relationships, in combination with the R/S configuration at each chiral center, define the unique three-dimensional structure of each stereoisomer.

Synthesis and Separation of Stereoisomers

Synthesis

The primary route for the synthesis of this compound is the catalytic hydrogenation of 4-propylguaiacol. This reaction involves the saturation of the aromatic ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Propylguaiacol

A general procedure for the hydrogenation of 4-propylguaiacol is as follows:

-

Catalyst Preparation: A ruthenium on carbon (Ru/C) catalyst is typically used. The catalyst is pre-reduced under a hydrogen atmosphere.

-

Reaction Setup: A high-pressure autoclave reactor is charged with 4-propylguaiacol, a suitable solvent (e.g., isooctane or water), and the pre-reduced catalyst.

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to a desired pressure (e.g., 4 MPa). The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., 4-8 hours).

-

Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of the stereoisomers of this compound.

The choice of solvent can influence the reaction pathway. For instance, using a non-polar solvent like isooctane favors the hydrogenation of the aromatic ring, leading to the desired product. In contrast, polar aprotic solvents like tetrahydrofuran (THF) can promote demethoxylation or dehydroxylation pathways.

Separation of Stereoisomers

The separation of the eight stereoisomers is a challenging but critical step. A combination of chromatographic techniques is generally required.

-

Diastereomer Separation: The diastereomers can be separated using conventional chromatography techniques such as flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) on a normal-phase column.

-

Enantiomer Separation: The separated diastereomeric pairs can then be resolved into their individual enantiomers using chiral chromatography. This can be achieved with chiral stationary phases (CSPs) in either gas chromatography (GC) or HPLC.

Experimental Protocol: Hypothetical Separation of Stereoisomers

-

Diastereomer Separation (Preparative HPLC):

-

Column: A silica gel-based normal-phase column.

-

Mobile Phase: A mixture of hexane and ethyl acetate with a gradient elution.

-

Detection: UV detector at a suitable wavelength.

-

Fractions corresponding to the separated diastereomeric pairs are collected.

-

-

Enantiomer Separation (Chiral HPLC):

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of hexane and isopropanol.

-

Detection: UV or a chiral detector (e.g., circular dichroism).

-

The individual enantiomers are collected.

-

Conformational Analysis

The stereoisomers of this compound exist predominantly in a chair conformation to minimize steric strain. The substituents (hydroxyl, methoxy, and propyl groups) can occupy either axial or equatorial positions. The relative stability of the conformers is determined by the steric interactions between the substituents. Generally, conformers with bulky groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions.

Spectroscopic Characterization

Table 1: General Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the range of 0.8-4.0 ppm. The chemical shifts and coupling constants of the protons on C1, C2, and C4 would be highly dependent on their axial or equatorial orientation and the cis/trans relationship with other substituents. |

| ¹³C NMR | Carbons attached to oxygen (C1 and C2) would appear in the downfield region (typically 70-90 ppm). The methoxy carbon would be around 55-60 ppm. The propyl group and other cyclohexane carbons would appear in the upfield region. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z 172. Common fragmentation patterns would include the loss of water (M-18), a methoxy group (M-31), and a propyl group (M-43). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching bands would be observed around 1050-1150 cm⁻¹. C-H stretching bands for the alkyl groups would be present around 2850-3000 cm⁻¹. |

Quantitative Data

The following table presents some of the known physical and chemical properties of the mixture of stereoisomers of this compound.

Table 2: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference |

| CAS Number | 23950-98-3 | [1] |

| Molecular Formula | C10H20O2 | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| Boiling Point | 247.9 °C at 760 mmHg | |

| Density | 0.95 g/cm³ |

Conclusion

The stereoisomers of this compound represent a complex and intriguing system for chemical and pharmaceutical research. While the synthesis of the isomeric mixture is well-established, the separation and characterization of the individual stereoisomers remain a key area for future investigation. This guide provides a foundational understanding of the stereochemistry, synthesis, and analytical considerations for this compound. The development of robust protocols for stereoselective synthesis and chiral separation will be crucial for unlocking the full potential of each unique stereoisomer in various applications, particularly in the field of drug discovery and development. Further research is needed to isolate each stereoisomer and determine its specific physical, chemical, and biological properties.

References

Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative of interest in various chemical research and development sectors. The primary focus of this document is the catalytic hydrogenation of 4-propylguaiacol (2-methoxy-4-propylphenol), which stands as the most prevalent and direct route to the target molecule. This guide will detail the reaction mechanisms, experimental protocols, and relevant quantitative data, offering a comprehensive resource for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis and a model compound for studying the complex reaction networks involved in the hydrodeoxygenation (HDO) of lignin-derived phenolic compounds.[1] Its structure, featuring a substituted cyclohexane ring, makes it a relevant scaffold in medicinal chemistry and materials science. The synthesis of this and similar cyclohexanol derivatives often involves stereoselective methods to control the spatial arrangement of substituents, which can significantly influence the compound's properties.[1]

Principal Synthesis Pathway: Catalytic Hydrogenation of 4-Propylguaiacol

The most direct and widely reported method for the synthesis of this compound is the hydrogenation of the aromatic ring of 4-propylguaiacol.[1] This process, a key step in the hydrodeoxygenation of lignin model compounds, can be achieved using various heterogeneous catalysts.

The overall transformation can be depicted as follows:

Caption: Primary synthesis route to this compound.

Reaction Mechanism

The synthesis of this compound from 4-propylguaiacol is part of a broader reaction network. The initial and desired step is the hydrogenation of the aromatic ring, which precedes further deoxygenation reactions. The two principal competing pathways in the hydrodeoxygenation of 4-propylguaiacol are:

-

Hydrogenation (HYD) Pathway: This route involves the initial hydrogenation of the aromatic ring of 4-propylguaiacol to yield this compound. This intermediate can then undergo subsequent deoxygenation reactions.

-

Direct Deoxygenation (DDO) Pathway: In this pathway, the methoxy or hydroxyl groups are cleaved from the aromatic ring before its hydrogenation, leading to other products.

To selectively obtain this compound, reaction conditions must be optimized to favor the HYD pathway and stop the reaction at the intermediate stage.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of Eugenol for the Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of eugenol to produce 2-Methoxy-4-propylcyclohexan-1-ol, a valuable chemical intermediate. This document details the underlying reaction pathways, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols for laboratory synthesis.

Introduction

Eugenol, a naturally occurring phenolic compound abundant in clove oil, serves as a versatile and renewable starting material for the synthesis of a wide array of value-added chemicals. One such transformation is its hydrogenation to this compound, a saturated cyclohexanol derivative with potential applications in the pharmaceutical, fragrance, and fine chemical industries. This guide explores the key aspects of this conversion, focusing on the catalytic methodologies that govern the reaction's efficiency and selectivity.

The hydrogenation of eugenol is a multi-step process involving the saturation of both the allyl side chain and the aromatic ring. The reaction pathway and product distribution are highly dependent on the choice of catalyst, support material, and reaction conditions such as temperature, pressure, and solvent. This guide will delve into these parameters to provide a thorough understanding of the synthesis of this compound.

Reaction Pathways and Mechanisms

The conversion of eugenol to this compound proceeds through a series of hydrogenation steps. The generally accepted reaction pathway involves two primary stages[1]:

-

Hydrogenation of the Allyl Group: The initial step is the saturation of the allyl (prop-2-en-1-yl) side chain of eugenol to form 4-propylguaiacol (2-methoxy-4-propylphenol). This step is typically rapid and occurs under milder conditions.

-

Hydrogenation of the Aromatic Ring: The subsequent and more challenging step is the hydrogenation of the benzene ring of 4-propylguaiacol to yield the final product, this compound. This stage often requires more forcing conditions, including higher temperatures and pressures.

An alternative, less favored pathway could involve the initial hydrogenation of the aromatic ring followed by the saturation of the allyl group. However, studies suggest that the former pathway is predominant over most heterogeneous catalysts[1].

The overall reaction can be visualized as follows:

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving high yield and selectivity for this compound. Noble metals, particularly ruthenium and palladium, have demonstrated high efficacy in this transformation.

Ruthenium-Based Catalysts

Ruthenium, often supported on carbon (Ru/C), is a highly active catalyst for the hydrogenation of aromatic rings.[2][3] It effectively promotes the complete saturation of eugenol to the desired cyclohexanol derivative. Studies have shown that higher temperatures favor the full hydrogenation of eugenol to 4-propylcyclohexanol and its methoxy derivative.[2]

Palladium-Based Catalysts

Palladium, commonly supported on carbon (Pd/C) or zeolites (e.g., Pd/Y), is another effective catalyst.[2] While highly active for the hydrogenation of the allyl side chain, achieving complete saturation of the aromatic ring may require more stringent conditions compared to ruthenium catalysts. Palladium on zeolite supports has shown high conversion selectivity towards 2-methoxy-4-propylphenol, an intermediate in the formation of the target molecule.

Other Catalytic Systems

Other metals from Group VIII, such as nickel, have also been investigated. For instance, a bimetallic Nickel-Ruthenium hydrotalcite (NiRu-HT) material has been reported to exhibit high selectivity towards alkyl cyclohexanols from eugenol, with the in-situ formation of metallic ruthenium being responsible for the high yield of the ring-hydrogenated product.[1]

Quantitative Data on Eugenol Hydrogenation

The following tables summarize the quantitative data from various studies on the hydrogenation of eugenol, providing a comparative look at the effects of different catalysts and reaction conditions.

Table 1: Performance of Various Catalysts in Eugenol Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Eugenol Conversion (%) | This compound Yield (%) | Reference |

| 5 wt% Ru/C | Carbon | 120-180 | 2-6 | 1-6 | >99 | Not specified | --INVALID-LINK--[2] |

| Pd/Y | Zeolite | 245 | Not specified | 3 | >98 | Not specified (main product: 2-methoxy-4-propylphenol) | --INVALID-LINK--[2] |

| NiRu-HT | Hydrotalcite | 180 | 4 | 6 | 100 | ~85 (as 4-propylcyclohexanol) | --INVALID-LINK--[1] |

| Ru/C-Fe₂O₃ | Magnetic Carbon | 275 | 5 | ~2 | >95 | >80 (combined with propylcyclohexane) | --INVALID-LINK--[4] |

Note: The yield of this compound is often reported as part of a mixture of fully hydrogenated products. The data presented here is extracted and compiled from the respective sources for comparative purposes.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from eugenol.

Catalyst Preparation (Example: 5 wt% Ru/C)

A typical procedure for preparing a 5 wt% Ru/C catalyst via incipient wetness impregnation is as follows:

-

Support Preparation: Activated carbon is dried under vacuum at 110°C for 12 hours to remove any adsorbed water.

-

Impregnation: A solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), in a suitable solvent (e.g., deionized water or ethanol) is prepared. The volume of the solution is equivalent to the pore volume of the activated carbon support.

-

The precursor solution is added dropwise to the dried activated carbon with constant mixing to ensure uniform distribution.

-

Drying: The impregnated support is dried in an oven at 120°C overnight.

-

Reduction: The dried material is then reduced to metallic ruthenium. This is typically carried out in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Argon) at a temperature of 300-400°C for 3-4 hours.

-

Passivation: After reduction, the catalyst is cooled to room temperature under an inert gas flow (e.g., Argon or Nitrogen) to prevent rapid oxidation of the active metal sites upon exposure to air.

Hydrogenation of Eugenol

The following is a general procedure for the hydrogenation of eugenol in a high-pressure batch reactor:

-

Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with eugenol, a suitable solvent (e.g., isopropanol or ethanol), and the prepared catalyst (e.g., 5 wt% Ru/C). The catalyst loading is typically in the range of 1-5 wt% relative to the eugenol.

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-6 MPa).

-

Reaction: The reaction mixture is heated to the target temperature (e.g., 120-180°C) with constant stirring. The reaction is allowed to proceed for a specified duration (e.g., 1-6 hours).

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented in a fume hood.

-

Product Recovery: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Product Purification and Characterization

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound from byproducts and unreacted starting material.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the components of the product mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the purified product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid ignition sources.

-

Catalysts: Finely divided metal catalysts, such as Ru/C and Pd/C, can be pyrophoric, especially after reduction. They should be handled under an inert atmosphere and not allowed to dry out in the presence of air.

-

High-Pressure Equipment: The use of high-pressure reactors requires proper training and adherence to safety protocols to prevent accidents.

Conclusion

The catalytic hydrogenation of eugenol presents a viable pathway for the synthesis of this compound. The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high conversion and selectivity. Ruthenium-based catalysts, in particular, have shown excellent performance in promoting the complete saturation of the eugenol molecule. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully implement and advance the synthesis of this valuable chemical intermediate. Further research may focus on the development of more sustainable and cost-effective catalysts and processes for this important transformation.

References

Spectroscopic and Synthetic Profile of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data, synthesis, and potential biological relevance of 2-Methoxy-4-propylcyclohexan-1-ol. The information is compiled to support research and development activities where this molecule is of interest, particularly in the fields of organic synthesis and pharmacology.

Physicochemical Properties

This compound is a cyclohexanol derivative with the chemical formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol .[1][2][3][4][5] Its structure contains three chiral centers at positions 1, 2, and 4 of the cyclohexane ring, giving rise to eight possible stereoisomers.[1]

| Property | Value |

| CAS Number | 23950-98-3 |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| Boiling Point | 234 - 247.9 °C |

| Density | 0.95 g/cm³ |

| Flash Point | 91.4 °C |

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of this compound, allowing for the determination of its constitution and stereochemistry.[1]

¹H NMR: The proton NMR spectrum is expected to show complex signals due to the substituted cyclohexane ring. Key resonances would include those for the proton on the carbon bearing the hydroxyl group (C1-H), the proton on the carbon with the methoxy group (C2-H), the methoxy protons (-OCH₃), the propyl group protons, and the remaining cyclohexane ring protons.

¹³C NMR: In the carbon NMR spectrum, the carbons attached to the oxygen atoms are expected to be deshielded, with their signals appearing in the downfield region.

Predicted ¹³C NMR Chemical Shifts [1]

| Carbon Atom | Predicted Chemical Shift (ppm) | Key Correlations (Hypothetical NOESY) |

| C1 (CH-OH) | 70 - 80 | Protons on C2, C6 |

| C2 (CH-OCH₃) | 75 - 85 | Protons on C1, C3, OCH₃ |

| -OCH₃ | 55 - 60 | Protons on C2 |

| C4 (CH-Propyl) | 30 - 40 | Propyl group protons, Protons on C3, C5 |

| Propyl-CH₂ | 35 - 45 | C4-H, Propyl-CH₂/CH₃ |

| Propyl-CH₃ | ~14 | Propyl-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be dominated by the characteristic vibrations of its alcohol, ether, and alkane functional groups.

Expected Key IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3600 - 3200 (broad, strong) |

| Alkane (C-H) | Stretch | 3000 - 2850 (strong) |

| Ether (C-O) | Stretch | 1150 - 1085 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, with a molecular weight of 172.27 g/mol , characteristic fragmentation pathways for alcohols are anticipated.[1]

Expected Key Mass Spectrometry Fragments [1]

| Fragmentation Pathway | Description | Expected m/z |

| Molecular Ion [M]⁺ | Ionized intact molecule | 172 |

| Dehydration [M-H₂O]⁺ | Loss of a water molecule | 154 |

| Alpha-Cleavage | Breakage of C1-C2 or C1-C6 bond | Varies |

| Loss of Methoxy Group [M-•OCH₃]⁺ | Cleavage of the C-O bond of the methoxy group | 141 |

Experimental Protocols

Detailed experimental procedures for acquiring spectral data for this compound are not published. However, the following provides generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz NMR spectrometer. For detailed structural analysis, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY can be performed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (General - ATR)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (General - EI)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: Subject the sample to Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Synthesis Pathway

This compound is a key intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol, a compound derived from lignin.[1][6][7][8] The primary pathway involves the hydrogenation of the aromatic ring of 4-propylguaiacol.[1]

Caption: Synthesis of this compound from 4-propylguaiacol.

Potential Biological Signaling Pathways

While the specific mechanisms of action for this compound are not fully elucidated, it has been mentioned in the context of anesthetics and its potential interaction with protein kinase signaling pathways.[2] Anesthetic compounds can modulate various signaling cascades, including the MAPK/ERK pathway, which is crucial for regulating cellular processes like proliferation and differentiation.[9][10][11][12][13]

The following diagram illustrates a generalized MAPK/ERK signaling pathway, a common target for various bioactive molecules. The potential interaction point for a compound like this compound is hypothetically indicated.

Caption: Generalized MAPK/ERK signaling pathway with a hypothetical modulation point.

This guide serves as a foundational resource for researchers working with this compound. Further experimental work is required to fully characterize its spectral properties and elucidate its specific biological functions.

References

- 1. This compound | 23950-98-3 | Benchchem [benchchem.com]

- 2. This compound | 23950-98-3 | YAA95098 [biosynth.com]

- 3. chemnet.com [chemnet.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound 97% | CAS: 23950-98-3 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. A solution for 4-propylguaiacol hydrodeoxygenation without ring saturation [ideas.repec.org]

- 8. A solution for 4-propylguaiacol hydrodeoxygenation without ring saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK signaling pathway | Abcam [abcam.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. origene.com [origene.com]

- 13. cusabio.com [cusabio.com]

In-Depth Technical Guide to 2-Methoxy-4-propylcyclohexan-1-ol for Researchers and Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-propylcyclohexan-1-ol, a versatile chemical intermediate with potential applications in various research and development fields. The document details the compound's physicochemical properties, commercial availability, and synthesis pathways. Particular emphasis is placed on its role as a key intermediate in the hydrodeoxygenation of lignin-derived phenols. While direct biological applications are not yet extensively documented, this guide explores the potential for its derivatization in drug discovery programs. The guide includes a summary of commercial suppliers, a detailed, albeit generalized, experimental protocol for its synthesis, and visual diagrams to illustrate its formation and potential for further chemical modification.

Introduction

This compound (CAS No. 23950-98-3) is a substituted cyclohexanol derivative that has garnered interest as a model compound in stereochemical studies and as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring three chiral centers, allows for a number of stereoisomers, making it a valuable scaffold for investigating the influence of spatial arrangement on chemical and biological properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical characteristics, commercial landscape, and potential for future applications.

Physicochemical Properties and Commercial Availability

This compound is a colorless to pale yellow liquid with a molecular weight of 172.27 g/mol and a molecular formula of C₁₀H₂₀O₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23950-98-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |

| Molecular Weight | 172.27 g/mol | [3] |

| Boiling Point | 234 °C | [2] |

| Density | 0.95 g/cm³ | [2] |

| Purity (Typical) | ≥95% - 97% |

A number of commercial suppliers offer this compound, typically for research and development purposes. The available quantities, purities, and pricing vary among suppliers. A summary of publicly available information from several vendors is provided in Table 2.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD, approx.) |

| Biosynth | Not specified | Inquiry | Inquiry |

| ChemicalBook | Not specified | Inquiry | Inquiry |

| Benchchem | Not specified | Inquiry | Inquiry |

| LookChem | 97% | 500mg, 1g | $730 (500mg) |

| Carl ROTH | ≥95% | 25mg, 50mg, 100mg | €379 (100mg) |

| BOC Sciences | Not specified | mg, g, kg, ton | Inquiry |

| Advanced ChemBlocks | 97% | 1g, 5g | $775 (1g) |

Note: Prices and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis and Experimental Protocols

The primary route to this compound is through the selective hydrogenation of 4-propylguaiacol (2-methoxy-4-propylphenol), a compound that can be derived from lignin.[1] The reaction proceeds via two main pathways: the hydrogenation (HYD) pathway, where the aromatic ring is first saturated, or the direct deoxygenation (DDO) pathway, which involves the initial cleavage of the methoxy or hydroxyl group.[1] The formation of this compound is a key step in the HYD pathway.

General Experimental Protocol for Synthesis

Materials:

-

4-Propylguaiacol

-

Ruthenium on carbon (Ru/C) or a similar hydrogenation catalyst

-

High-pressure reactor (autoclave)

-

Solvent (e.g., isooctane, water)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Chromatography system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve 4-propylguaiacol in a suitable solvent. Add the hydrogenation catalyst (e.g., 5 wt% Ru/C).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 1 MPa) and heat to the reaction temperature (e.g., 80-100°C).[4]

-

Reaction Monitoring: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) to determine the relative concentrations of the starting material, intermediate (this compound), and fully deoxygenated products.

-

Reaction Quenching: Once the optimal yield of the desired intermediate is observed, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Work-up and Extraction: Filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to liquid-liquid extraction to separate the product from the solvent and any aqueous byproducts.

-

Purification: The crude product is then concentrated under reduced pressure using a rotary evaporator. Final purification to isolate this compound from unreacted starting material and other byproducts can be achieved using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Biological Relevance and Potential for Drug Discovery

Currently, there is a notable lack of published, peer-reviewed data on the specific biological activities of this compound. One commercial supplier suggests its potential as an anesthetic and its interaction with protein kinase signaling and carotenoid synthesis, but these claims are not yet substantiated by scientific literature.[2]

However, the structural features of this compound make it an interesting starting point for the development of novel therapeutic agents. The presence of hydroxyl and methoxy groups provides functional handles for chemical modification, allowing for the creation of a library of derivatives for biological screening.[1]

The workflow for leveraging this compound in a drug discovery program would involve:

-

Derivatization: Modifying the hydroxyl and methoxy groups to generate a diverse library of new chemical entities.

-

Screening: Testing this library against a panel of biological targets, such as enzymes (e.g., kinases) or receptors, in high-throughput screening assays.

-

Hit-to-Lead Optimization: For any identified "hits," further chemical modifications would be made to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a drug candidate.

Conclusion

This compound is a commercially available chemical intermediate with well-defined physicochemical properties. Its synthesis via the selective hydrogenation of 4-propylguaiacol is a key step in the valorization of lignin, a renewable biomass resource. While its direct biological applications remain largely unexplored and un-documented in the scientific literature, its structure presents a promising scaffold for the development of new chemical entities in drug discovery. Further research is warranted to elucidate the pharmacological profile of this compound and its derivatives. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

Potential Research Applications of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-propylcyclohexan-1-ol is a versatile saturated cyclic alcohol with a range of potential applications in chemical research. Its significance is most prominent as a key intermediate in the hydrodeoxygenation (HDO) of lignin-derived biofuels, a critical area in renewable energy research. Furthermore, its stereochemically rich structure, possessing three chiral centers, makes it a valuable model compound for investigating the stereochemical outcomes of reactions on substituted cyclohexanes. While its use as a synthetic intermediate in the fragrance industry is established, its broader applications in medicinal chemistry and materials science are still emerging. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role in biofuel development and stereochemical studies.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol .[1][2] Its structural features, including a hydroxyl group, a methoxy group, and a propyl group on a cyclohexane ring, dictate its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 23950-98-3 | [1] |

| Molecular Formula | C10H20O2 | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Boiling Point | 234 °C | [1] |

| Density | 0.95 g/cm³ | [1] |

| Canonical SMILES | CCCC1CCC(C(C1)OC)O | [1] |

Core Research Application: Intermediate in Lignin Valorization

The most significant and well-documented research application of this compound is as a crucial intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol. 4-propylguaiacol is a primary monomer derived from the depolymerization of lignin, a major component of biomass. The conversion of lignin into valuable chemicals and biofuels is a key focus of green chemistry and renewable energy research.

A recent study by Zhang et al. (2024) elucidated the reaction pathways of 4-propylguaiacol HDO over a Ru/C catalyst, highlighting the central role of this compound.[1] The study utilized advanced techniques such as operando synchrotron photoelectron photoion coincidence (PEPICO) spectroscopy and molecular dynamics simulations to probe the reaction mechanism.

Reaction Pathways in 4-Propylguaiacol Hydrodeoxygenation

The HDO of 4-propylguaiacol can proceed through two main pathways, with the formation of this compound being a key step in the primary route.

The study by Zhang et al. (2024) revealed that the solvent plays a critical role in determining the dominant reaction pathway. In the absence of a coordinating solvent (e.g., isooctane), the flat adsorption of 4-propylguaiacol on the Ru/C catalyst surface favors ring hydrogenation to form this compound as the initial product.[1] However, in the presence of a polar aprotic solvent like tetrahydrofuran (THF), which coordinates to the catalyst surface, steric hindrance favors a demethoxylation route to 4-propylphenol.[1]

Quantitative Data from HDO Studies

The product distribution in the HDO of 4-propylguaiacol is highly dependent on the reaction conditions, including the solvent and temperature.

| Solvent | Temperature (°C) | Major Intermediate | Major Final Product | Reference |

| Isooctane | 40 | This compound | Propylcyclohexane | [1] |

| Tetrahydrofuran (THF) | 80 - 250 | 4-Propylphenol | Propylbenzene | [1] |

Experimental Protocol: Operando PEPICO Spectroscopy of 4-Propylguaiacol HDO

The following is a summarized experimental protocol based on the methodology described by Zhang et al. (2024) for the operando analysis of 4-propylguaiacol HDO.[1]

Potential Application in Stereochemical Research

This compound possesses three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. This results in the theoretical possibility of eight stereoisomers (four pairs of enantiomers). This stereochemical complexity makes it an excellent model compound for studying the stereoselectivity of reactions on substituted cyclohexanes.

Research in this area could involve:

-

Stereoselective Synthesis: Developing synthetic routes to selectively produce one or more of the eight stereoisomers.

-

Conformational Analysis: Investigating the preferred chair conformations of the different stereoisomers and the influence of the substituents on conformational stability.

-

Stereospecific Reactions: Using the separated stereoisomers as starting materials to study how the stereochemistry of the reactant influences the stereochemical outcome of a reaction.

While the potential for such studies is clear from the molecule's structure, specific research publications detailing these applications are not yet prominent.

Other Potential Research Applications

-

Fragrance Chemistry: this compound is used as an intermediate in the synthesis of more complex aroma compounds.[3] Research in this area could focus on the synthesis and olfactory properties of novel derivatives.

-

Medicinal Chemistry: While some commercial suppliers suggest potential therapeutic applications, there is currently a lack of peer-reviewed scientific literature to substantiate these claims. The molecule's structure could serve as a scaffold for the synthesis of new compounds to be screened for biological activity. However, no specific signaling pathways or biological targets have been identified for this compound itself.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a key intermediate in the conversion of lignin-derived feedstocks into biofuels. The detailed mechanistic studies of its formation and conversion in the hydrodeoxygenation of 4-propylguaiacol provide a solid foundation for further research in catalysis and renewable energy. Its complex stereochemistry also presents opportunities for its use as a model compound in stereoselective synthesis and conformational analysis. While its applications in fragrance chemistry are established, its potential in medicinal chemistry remains largely unexplored and requires further investigation to validate any potential biological activity.

References

Methodological & Application

Application Note: Quantification of 2-Methoxy-4-propylcyclohexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-propylcyclohexan-1-ol is a substituted cyclohexanol derivative that may be of interest in various fields, including synthetic chemistry and drug discovery, as a building block or intermediate.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Derivatization is employed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[2][3]

Principle

The analytical method involves the derivatization of the hydroxyl group of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its more volatile trimethylsilyl (TMS) ether. The resulting TMS derivative is then separated and quantified by GC-MS. Quantification is achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and injection volume.

Experimental Protocols

1. Materials and Reagents

-

This compound (analytical standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Hexane (GC grade)

-

Internal Standard (IS) solution (e.g., Tetradecane at 100 µg/mL in Hexane)

-

Sample containing this compound

-

Nitrogen gas, high purity

-

2 mL GC vials with inserts and PTFE-lined caps

2. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Autosampler

-

Heating block or oven

3. Standard and Sample Preparation

3.1. Preparation of Stock and Calibration Standards

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

3.2. Sample Preparation

-

Accurately weigh or measure a known amount of the sample and dissolve it in hexane to achieve an expected concentration of this compound within the calibration range.

-

Add the internal standard to a final concentration of 10 µg/mL.

4. Derivatization Protocol

-

Transfer 100 µL of each standard solution or sample solution into a GC vial insert.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Add 50 µL of anhydrous pyridine to reconstitute the residue.

-

Add 50 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis Protocol

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for TMS-derivative of this compound: To be determined by analyzing a derivatized standard in full scan mode. Plausible ions would be the molecular ion [M]+ and characteristic fragment ions.

-

Qualifier Ion(s) for TMS-derivative of this compound: To be determined from the full scan mass spectrum.

-

Quantifier Ion for Internal Standard (Tetradecane): m/z 57

-

6. Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for the analyte (TMS-derivative) and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve equation.

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=6) | < 10% |

Table 2: Example Calibration Data

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,567 | 1.019 |

| 25 | 382,123 | 149,876 | 2.550 |

| 50 | 760,987 | 150,345 | 5.062 |

| 100 | 1,525,678 | 151,098 | 10.097 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Silylation derivatization pathway for GC-MS analysis.

References

Application Note and Protocol: Gas Chromatography Analysis of 2-Methoxy-4-propylcyclohexan-1-ol

This document provides a detailed protocol for the separation and quantification of 2-Methoxy-4-propylcyclohexan-1-ol using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This compound is a derivative of cyclohexanol and is relevant in the fields of fragrance, flavor, and specialty chemical research.

Introduction

This compound is a volatile organic compound whose analysis is crucial for quality control in the fragrance industry and for characterization in synthetic chemistry. Gas chromatography is an ideal technique for the analysis of such volatile compounds, offering high resolution and sensitivity.[1][2] This protocol outlines the sample preparation, GC-MS/FID conditions, and data analysis for the determination of this compound. The methodology is designed to be applicable to both pure samples and complex matrices.

Experimental Protocol

This protocol is divided into sample preparation and GC-MS/FID analysis.

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or a liquid-liquid extraction can be employed. For solid or complex matrices, headspace sampling is recommended to isolate volatile analytes.[3][4]

2.1.1. Direct "Dilute and Shoot" Method (for liquid samples)

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable volatile solvent such as hexane, heptane, or dichloromethane.[4][5]

-

Bring the flask to volume with the chosen solvent.

-

If necessary, perform serial dilutions to bring the analyte concentration within the calibrated range (e.g., 1-100 µg/mL).

-

Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC analysis.

2.1.2. Headspace Sampling (for solid or complex matrices)

Headspace sampling is effective for the analysis of volatile compounds without direct injection of the sample matrix.[3][4]

-

Accurately weigh a known amount of the sample (e.g., 1 g) into a 20 mL headspace vial.

-

Seal the vial with a septum and aluminum cap.

-

Place the vial in the headspace autosampler. The system will heat the vial to a set temperature, allowing the volatile compounds to partition into the headspace.[1]

-

An aliquot of the headspace gas is then automatically injected into the GC.

2.2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the analysis of this compound. These parameters may be optimized for specific instruments and applications.

| Parameter | Value | Reference |

| GC System | Agilent 8890 GC or equivalent | |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | [5] |

| Carrier Gas | Helium or Hydrogen | [6] |

| Inlet Mode | Split (Split ratio 50:1) | [5] |

| Inlet Temperature | 250 °C | [1] |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | |

| Injection Volume | 1 µL | [5] |

2.3. Detector Conditions

2.3.1. Flame Ionization Detector (FID)

| Parameter | Value |

| Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (N2) | 25 mL/min |

2.3.2. Mass Spectrometer (MS)

| Parameter | Value | Reference |

| Ion Source Temp | 230 °C | [1] |

| Quadrupole Temp | 150 °C | |

| Transfer Line Temp | 280 °C | [1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Scan Range | 35 - 400 m/z | [1] |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table is an example of how to present the results for calibration and sample analysis.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (FID) | Peak Area (MS - Extracted Ion) |

| 1 | 15,234 | 8,987 |

| 5 | 76,170 | 45,123 |

| 10 | 151,987 | 90,567 |

| 25 | 380,543 | 225,890 |

| 50 | 758,987 | 452,345 |

| 100 | 1,520,112 | 901,456 |

| R² | 0.9995 | 0.9992 |

Table 2: Sample Analysis Results

| Sample ID | Retention Time (min) | Concentration (µg/mL) | % Recovery (if applicable) |

| Sample A | 12.5 | 45.8 | 91.6 |

| Sample B | 12.5 | 23.1 | 92.4 |

| Sample C | 12.5 | 78.9 | 98.6 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of this compound.

References

- 1. gcms.cz [gcms.cz]

- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 6. agilent.com [agilent.com]

HPLC method for separation of 2-Methoxy-4-propylcyclohexan-1-ol isomers

An HPLC Method for the Separation of 2-Methoxy-4-propylcyclohexan-1-ol Isomers

Application Note and Protocol

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the stereoisomers of this compound. Given the presence of three chiral centers in its structure, this compound can exist as multiple diastereomers and enantiomers.[1] The separation of these isomers is critical for characterization, purity assessment, and quality control in research and drug development settings.

The proposed method utilizes a chiral stationary phase (CSP) under normal phase conditions, a common and effective approach for the resolution of stereoisomers of small molecules, including alcohols.[2][3][4]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative coated on a silica support. A common choice would be a Chiralcel® OD-H or a similar column.

-

Solvents: HPLC grade n-hexane and isopropanol.

-

Sample: A standard solution of this compound isomer mixture.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Sample Preparation

-